molecular formula C12H16O2 B8796377 2-(2-Methoxyphenyl)cyclopentan-1-ol

2-(2-Methoxyphenyl)cyclopentan-1-ol

Cat. No.: B8796377
M. Wt: 192.25 g/mol
InChI Key: VKPWQSCURHLAGT-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)cyclopentan-1-ol is a synthetic organic compound featuring a cyclopentanol ring linked to a 2-methoxyphenyl group. This structure places it within a family of substituted cyclopentanols that are of interest in medicinal and organic chemistry research. While the specific biological profile of this compound is not fully detailed in the literature, closely related analogs provide context for its potential research applications. For instance, structural derivatives where the cyclopentanol ring is fused with other nitrogen-containing heterocycles, such as quinoxaline, have demonstrated significant antiviral properties and are investigated as scaffolds for developing agents against respiratory pathogens like influenza and coronaviruses . Furthermore, the (1R,2R)-stereoisomer of a similar compound, 2-((2-methoxyphenyl)amino)cyclopentan-1-ol, is available from chemical suppliers for research purposes, indicating the general interest in this class of molecules as building blocks or potential pharmacophores . The compound is offered with the identifier CAS 1251199-92-4 and a molecular formula of C13H18O2 . It is supplied for laboratory research use only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-(2-methoxyphenyl)cyclopentan-1-ol

InChI

InChI=1S/C12H16O2/c1-14-12-8-3-2-5-10(12)9-6-4-7-11(9)13/h2-3,5,8-9,11,13H,4,6-7H2,1H3

InChI Key

VKPWQSCURHLAGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CCCC2O

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Epoxidation : Cyclopentene is oxidized to 1,2-epoxycyclopentane (cyclopentene oxide) using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM).

  • Grignard Addition : The epoxide reacts with 2-methoxyphenylmagnesium bromide in tetrahydrofuran (THF) at low temperatures (-78°C). Nucleophilic attack occurs at the less substituted C2 position, forming a secondary alkoxide intermediate.

  • Acidic Workup : Protonation with dilute HCl yields 2-(2-methoxyphenyl)cyclopentan-1-ol.

Experimental Data

StepReagents/ConditionsYieldKey Observations
1Cyclopentene, mCPBA, DCM, 0°C → rt85%Epoxide purity confirmed via 1H^1H NMR.
22-MeOPhMgBr, THF, -78°C → rt72%Regioselectivity >95% for C2 attack.
31M HCl, ether extraction95%Isolation via column chromatography (hexanes/EtOAc 3:1).

Advantages : High regioselectivity and scalability.
Limitations : Requires strict anhydrous conditions for Grignard stability.

Reduction of 2-(2-Methoxyphenyl)cyclopentanone

Synthetic Pathway

  • Ketone Synthesis :

    • Friedel-Crafts Acylation : Reacting cyclopentanecarbonyl chloride with anisole (2-methoxybenzene) in the presence of AlCl₃ forms 2-(2-methoxyphenyl)cyclopentanone.

    • Alternative Route : Suzuki coupling of 2-bromocyclopentanone with 2-methoxyphenylboronic acid using Pd(PPh₃)₄.

  • Ketone Reduction : The ketone is reduced using NaBH₄ in methanol or catalytic hydrogenation (H₂/Pd-C).

Experimental Data

MethodReagents/ConditionsYieldNotes
Friedel-CraftsAlCl₃, DCM, 0°C → rt58%Competing O-acylation minimized at low temps.
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, dioxane, 80°C60%Requires 2-bromocyclopentanone synthesis.
ReductionNaBH₄, MeOH, 0°C90%Exothermic reaction; ice bath essential.

Advantages : Straightforward reduction step with high efficiency.
Limitations : Low yields in Friedel-Crafts due to steric hindrance; Suzuki route depends on bromocyclopentanone availability.

Cyclization of 5-(2-Methoxyphenyl)pentane-1,5-diol

Manganese-Catalyzed Hydrogen Borrowing

  • Substrate Preparation : 5-(2-Methoxyphenyl)pentane-1,5-diol is synthesized via aldol condensation of 2-methoxybenzaldehyde with glutaraldehyde.

  • Cyclization : Using Mn-MACHO-Pr catalyst (2 mol%), the diol undergoes dehydrogenation, aldol condensation, and rehydrogenation to form the cyclopentane ring.

Experimental Data

StepConditionsYieldDiastereomeric Ratio
Aldol CondensationNaOH, EtOH, rt75%Trans:cis = 3:1.
CyclizationMn-MACHO-Pr (2 mol%), KOt^tBu, toluene, 150°C68%Water as sole byproduct.

Advantages : Atom-economical; produces minimal waste.
Limitations : Requires high catalyst loading and elevated temperatures.

Hydroboration-Oxidation of 2-(2-Methoxyphenyl)cyclopentene

Reaction Sequence

  • Cyclopentene Synthesis :

    • Heck coupling of cyclopentene with 2-iodoanisole using Pd(OAc)₂.

  • Hydroboration-Oxidation : Anti-Markovnikov addition of BH₃·THF followed by H₂O₂/NaOH oxidation installs the hydroxyl group at C1.

Experimental Data

StepReagents/ConditionsYield
Heck CouplingPd(OAc)₂, PPh₃, NEt₃, DMF, 100°C65%
HydroborationBH₃·THF, 0°C → rt82%

Advantages : Excellent regiocontrol; mild conditions.
Limitations : Multi-step synthesis increases complexity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while reduction can produce different alcohols.

Scientific Research Applications

2-(2-Methoxyphenyl)cyclopentan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. The methoxy group can also participate in hydrophobic interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Methylcyclopentanol-1 (C₆H₁₂O)

  • Structure: A cyclopentanol core with a methyl group at position 2.
  • Molecular Weight : 100.16 g/mol, significantly lower than the target compound due to the absence of an aromatic substituent.
  • Key Differences : The aliphatic methyl group reduces hydrophobicity compared to the methoxyphenyl group. The simpler structure likely results in lower boiling and melting points. Safety data indicate standard alcohol handling precautions, including skin/eye rinsing and medical consultation upon exposure .

(1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol (C₁₂H₁₇NO₂)

  • Structure: Similar methoxyphenyl motif but linked via an amino group (-NH-) instead of a direct bond.
  • Molecular Weight : 207.27 g/mol, higher than the target compound (estimated 192.25 g/mol for C₁₂H₁₆O₂).
  • Stereochemistry (1R,2R) may influence biological activity, a factor absent in the non-chiral target compound .

2-(1H-Imidazol-1-yl)cyclopentan-1-ol (C₈H₁₂N₂O)

  • Structure: Cyclopentanol with a heterocyclic imidazole substituent at position 2.
  • Molecular Weight : 152.19 g/mol.
  • This difference could lead to varied applications in medicinal chemistry .

(1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol (C₁₁H₁₄ClNO)

  • Structure: Chlorophenylamino substituent at position 2.
  • Molecular Weight : 211.69 g/mol.
  • Key Differences : The electron-withdrawing chlorine atom reduces electron density on the aromatic ring compared to methoxy’s donating effect. This alters reactivity in electrophilic substitutions and may affect binding affinity in biological systems .

2-(Aminomethyl)cyclopentan-1-ol (C₆H₁₃NO)

  • Structure: Aminomethyl (-CH₂NH₂) group at position 2.
  • Molecular Weight : 115.18 g/mol.
  • Key Differences : The primary amine introduces basicity and reactivity toward electrophiles, unlike the inert methoxy group. This compound’s higher aqueous solubility is likely due to the amine’s hydrophilicity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position) Key Properties/Applications
2-(2-Methoxyphenyl)cyclopentan-1-ol* C₁₂H₁₆O₂ 192.25 2-methoxyphenyl (2) Aromatic, electron-donating methoxy
2-Methylcyclopentanol-1 C₆H₁₂O 100.16 Methyl (2) Aliphatic, low hydrophobicity
(1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol C₁₂H₁₇NO₂ 207.27 2-methoxyphenylamino (2) Hydrogen-bonding, chiral
2-(1H-Imidazol-1-yl)cyclopentan-1-ol C₈H₁₂N₂O 152.19 Imidazolyl (2) Polar, medicinal chemistry potential
2-(2-Chlorophenylamino)cyclopentan-1-ol C₁₁H₁₄ClNO 211.69 2-chlorophenylamino (2) Electrophilic reactivity

*Calculated molecular weight for target compound.

Implications of Structural Differences

  • Hydrophobicity : Methoxyphenyl and chlorophenyl groups increase lipophilicity compared to aliphatic or polar substituents, affecting membrane permeability in biological systems.
  • Reactivity : Electron-donating methoxy groups stabilize positive charges in electrophilic substitutions, while electron-withdrawing chlorine atoms direct reactions to meta positions.
  • Stereochemistry: Chiral centers in compounds like (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol may lead to enantiomer-specific biological activity, a critical factor in drug design .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Methoxyphenyl)cyclopentan-1-ol, and how do reaction conditions influence product purity?

  • Answer : The compound can be synthesized via stereoselective reduction of cyclopentenone derivatives using reagents like BH₃·Me₂S followed by oxidation. For example, BH₃·Me₂S at -25°C yields high enantiomeric excess (92%) in (1R,2R)-configured products . Oxidation of intermediates with PCC or Jones reagent may yield ketones, while NaBH₄ reduces carbonyl groups to alcohols. Key factors include temperature control (e.g., -25°C for stereoselectivity) and reagent choice to minimize side products .

Q. How can researchers characterize the stereochemistry of this compound derivatives?

  • Answer : Techniques include:

  • Chiral HPLC to separate enantiomers.
  • X-ray crystallography for absolute configuration determination.
  • NMR spectroscopy (e.g., NOE experiments) to confirm spatial arrangements of substituents .
  • Optical rotation measurements to compare with literature values for known stereoisomers .

Q. What functional groups in this compound are reactive under standard laboratory conditions?

  • Answer : The hydroxyl group (-OH) undergoes oxidation (e.g., with PCC to ketones) and esterification. The methoxy group (-OCH₃) is relatively inert but can participate in demethylation under strong acidic/basic conditions. The cyclopentane ring may undergo strain-driven reactions, such as ring-opening in acidic environments .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during the synthesis of this compound?

  • Answer :

  • Use chiral auxiliaries or catalysts (e.g., (+)-IpcBH₂) to bias stereochemistry .
  • Control reaction temperature: Lower temperatures (-25°C) favor kinetic control, enhancing ee (up to 92%) .
  • Monitor ee via chiral HPLC and adjust reagent stoichiometry iteratively.
  • Compare results with analogous compounds like (1R,2R)-2-[(2-chlorophenyl)amino]cyclopentan-1-ol, where stereoselectivity is sensitive to substituent electronic effects .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound analogs?

  • Answer :

  • Dose-response profiling : Test compounds across a concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Target validation : Use knockout models or competitive binding assays to confirm specificity (e.g., cytochrome P450 inhibition vs. off-target kinase modulation) .
  • Structural analogs : Compare with derivatives like 2-(1-methylimidazol-2-yl)cyclopentan-1-ol to isolate the role of the methoxyphenyl group .

Q. How does the methoxyphenyl substituent influence the compound’s interaction with cytochrome P450 enzymes?

  • Answer : The methoxy group enhances hydrophobic interactions with enzyme active sites, as seen in docking studies of similar cyclopentanols. Competitive inhibition assays using fluorogenic substrates (e.g., 7-ethoxyresorufin) show IC₅₀ values <10 µM, suggesting high affinity. Substituting the methoxy group with halogens (e.g., Cl) reduces binding by 30–50%, highlighting its role in π-stacking and van der Waals interactions .

Methodological Notes

  • Contradiction Analysis : Discrepancies in biological data may arise from assay conditions (e.g., pH, cofactors). Always replicate studies under standardized protocols .
  • Stereochemical Purity : Use chiral columns (e.g., Chiralpak AD-H) for HPLC to ensure accurate ee measurements .

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